molecular formula C16H26ClNO2 B2413890 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride CAS No. 108980-75-2

1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2413890
CAS No.: 108980-75-2
M. Wt: 299.84
InChI Key: SGTLIXKPZYDBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride typically involves the reaction of 4-methylpiperidine with o-tolyloxypropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential effects on biological systems and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol
  • 1-(4-Methylpiperidin-1-yl)-3-(m-tolyloxy)propan-2-ol
  • 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol

Uniqueness

1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-(2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-7-9-17(10-8-13)11-15(18)12-19-16-6-4-3-5-14(16)2;/h3-6,13,15,18H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLIXKPZYDBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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